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Methyl 2-(o-tolyl)pyrimidine-5-carboxylate

Cat. No.: B11807188
M. Wt: 228.25 g/mol
InChI Key: ANFGTERFWVIGAO-UHFFFAOYSA-N
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Description

Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is a chemical compound from the pyrimidine carboxylate class, which is a privileged scaffold in medicinal chemistry and drug discovery. Pyrimidine derivatives are extensively investigated for their diverse biological activities. Recent studies highlight that novel compounds based on the pyrimidine-5-carboxylate structure show promising neuroprotective and anti-neuroinflammatory properties . These scaffolds are known to function by inhibiting key pathways involved in cellular stress and inflammation, such as the NF-kB pathway and endoplasmic reticulum (ER) stress, and have been shown to reduce markers of apoptosis like cleaved caspase-3 . Furthermore, pyrimidine carboxylates serve as key synthetic intermediates. They can be synthesized via efficient cycloaddition reactions, such as the inverse electron demand Diels-Alder reaction between 1,2,3-triazines and amidines, which allows for the rapid and high-yielding construction of complex, substituted pyrimidine structures . This synthetic utility makes them valuable building blocks for creating libraries of compounds for biological screening. As such, this compound is of significant interest for researchers developing novel therapeutic agents for neurodegenerative diseases, as well as for chemists exploring new synthetic methodologies in heterocyclic chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B11807188 Methyl 2-(o-tolyl)pyrimidine-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-(2-methylphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-5-3-4-6-11(9)12-14-7-10(8-15-12)13(16)17-2/h3-8H,1-2H3

InChI Key

ANFGTERFWVIGAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)OC

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Methyl 2 O Tolyl Pyrimidine 5 Carboxylate

Ester Hydrolysis Reactions of Pyrimidine-5-carboxylates

The hydrolysis of the methyl ester group in pyrimidine-5-carboxylates is a fundamental transformation, converting the ester into the corresponding carboxylic acid. This reaction can be achieved under both acidic and basic conditions, with the mechanism and outcomes varying accordingly.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters, including pyrimidine-5-carboxylates, is a reversible process that functions as the reverse of Fischer esterification. chemistrysteps.comwikipedia.org The reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water to shift the equilibrium towards the products—a carboxylic acid and an alcohol. libretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy group, converting the latter into a good leaving group (methanol).

Elimination of Alcohol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation : The final step involves the deprotonation of the carbonyl oxygen by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product. libretexts.org

Base-Mediated Hydrolysis (Saponification) and Its Efficiency

Base-mediated hydrolysis, commonly known as saponification, is a highly efficient and widely used method for converting esters to carboxylic acids. wikipedia.org Unlike its acid-catalyzed counterpart, this reaction is irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

The mechanism involves the nucleophilic acyl substitution initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in the formation of a stable carboxylate salt and methanol. wikipedia.org

The efficiency of saponification for pyrimidine-5-carboxylates is generally high. Studies on various substituted pyrimidine-5-carboxylic acid esters show that alkaline hydrolysis readily yields the corresponding carboxylic acids. researchgate.net The reaction conditions typically involve treating the ester with an aqueous or alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide.

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis
FeatureAcid-Catalyzed HydrolysisBase-Mediated Hydrolysis (Saponification)
Catalyst/ReagentCatalytic amount of strong acid (e.g., H₂SO₄, HCl)Stoichiometric amount of strong base (e.g., NaOH, KOH)
Nature of ReactionReversible (Equilibrium)Irreversible
Initial ProductCarboxylic Acid + AlcoholCarboxylate Salt + Alcohol
Key IntermediateProtonated Tetrahedral IntermediateAnionic Tetrahedral Intermediate
Driving Force for CompletionUse of excess waterFormation of stable carboxylate salt

Investigations into the Directionality of Hydrolysis and Potential Rearrangements

The hydrolysis of pyrimidine-5-carboxylates has been a subject of investigation due to reports of potential molecular rearrangements occurring under reaction conditions. Early literature suggested that alkaline hydrolysis of certain pyrimidine-5-carboxylic acid esters could lead to a rearrangement, yielding 5-acylpyrimidones instead of the expected carboxylic acids. researchgate.net

However, more recent and detailed studies have questioned the generality of this rearrangement. Research on a range of differently substituted ethyl pyrimidine-5-carboxylates demonstrated that alkaline hydrolysis consistently resulted in the formation of the corresponding pyrimidine-5-carboxylic acids. These studies found no evidence of the formation of the rearranged ketone products. researchgate.net It was concluded that the recyclization of ethyl pyrimidine-5-carboxylates to the corresponding 5-acetylpyrimidines in the presence of alkali does not occur in the studied examples. researchgate.net While rearrangements like the Dimroth rearrangement are known for the pyrimidine (B1678525) system, they typically occur under different conditions or with different substitution patterns and involve the opening and re-closing of the heterocyclic ring itself. nih.gov

Derivatization and Functionalization of the Pyrimidine Core

The pyrimidine ring is a key scaffold in medicinal chemistry, and methods to functionalize its core are of significant interest. For a molecule like Methyl 2-(o-tolyl)pyrimidine-5-carboxylate, the C-4 and C-6 positions of the pyrimidine ring are primary targets for introducing new functionalities.

Introduction of New Functionalities at C-4 and C-6 Positions of the Pyrimidine Ring

The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms at the C-2, C-4, and C-6 positions electron-deficient. wikipedia.org This property makes them susceptible to nucleophilic aromatic substitution, which is a key strategy for their functionalization.

Several methods have been developed to introduce substituents at these positions:

Via Leaving Groups: A common strategy involves first installing a good leaving group, such as a halogen or a sulfonyl group, at the C-4 or C-6 position. This activated intermediate can then react with a variety of nucleophiles (amines, thiols, alcohols, etc.) to introduce diverse functionalities. nih.gov

Activation of Amide Groups: For pyrimidinone systems, the C-4 amide (or lactam) position can be activated using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). This converts the hydroxyl group into a better leaving group, facilitating displacement by nucleophiles. nih.gov

C-Nucleophilic Substitution: More direct methods involve the displacement of activated groups like a C4-(1,2,4-triazol-1-yl) moiety. These derivatives react with carbon-based nucleophiles such as nitroalkanes and malononitrile, allowing for the formation of new carbon-carbon bonds at the C-4 position. nih.gov

Skeletal Editing: Advanced strategies involving a "deconstruction-reconstruction" approach can transform pyrimidines into other heterocycles or re-form a differently substituted pyrimidine, offering another route to diversification. nih.gov

The presence of the 2-(o-tolyl) and 5-carboxylate groups can influence the reactivity of the C-4 and C-6 positions through steric and electronic effects, which must be considered when planning synthetic routes. chinesechemsoc.org

Table 2: Selected Methods for Functionalization at C-4/C-6 Positions of Pyrimidines
MethodActivating/Leaving GroupTypical NucleophilesReference
Nucleophilic Aromatic Substitution-Cl, -Br, -SO₂RAmines, Thiols, Alcohols nih.gov
Amide Group ActivationBOP-activated hydroxylAmines, Alcohols nih.gov
C-Nucleophilic Substitution-(1,2,4-triazol-1-yl)Nitroalkanes, Malononitrile nih.gov
Skeletal EditingN-Arylpyrimidinium saltGuanidine, Hydrazines nih.gov

Chemical Modifications of the o-Tolyl Substituent

The o-tolyl group is an aryl substituent consisting of a benzene ring with a methyl group. In the context of the 2-(o-tolyl)pyrimidine structure, this group is generally less reactive than the electron-deficient pyrimidine core. wikipedia.org The aromatic ring of the tolyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), but these reactions often require harsh conditions that might be incompatible with the pyrimidine ring.

The methyl group on the tolyl substituent offers a potential site for modification through free-radical reactions, such as benzylic bromination, which could then be followed by nucleophilic substitution. However, the literature focusing on the derivatization of pyrimidines tends to prioritize modifications of the heterocyclic core rather than the peripheral aryl substituents. Synthetic strategies typically involve constructing the pyrimidine ring from an already-modified tolyl-amidine rather than modifying the tolyl group in a late-stage functionalization step. nih.gov As such, direct chemical modification of the o-tolyl substituent on the intact this compound is not a commonly reported transformation.

Transformations Involving the Methyl Ester Group (e.g., Transesterification, Amidation)

The methyl ester group at the 5-position of the pyrimidine ring is susceptible to nucleophilic acyl substitution reactions. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbonyl carbon of the ester, making it a suitable site for attack by various nucleophiles.

Transesterification:

Transesterification is a crucial reaction for modifying the ester functionality and is anticipated to proceed under standard conditions for this compound. While specific studies on this particular molecule are not extensively documented, analogous transformations on similar heterocyclic esters provide valuable insights. The reaction typically involves heating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst.

For instance, the transesterification of various methyl esters with a range of primary and secondary alcohols has been successfully achieved using catalysts like silica-supported boric acid under solvent-free conditions, yielding the corresponding esters in high yields (87–95%) nih.gov. Another efficient method involves the use of N-heterocyclic carbenes as organocatalysts, which can promote the transesterification of alcohols with methyl formate organic-chemistry.org. Given the activated nature of the ester in this compound, it is expected to undergo transesterification with various alcohols under similar catalytic conditions. For example, reaction with benzyl alcohol in the presence of a suitable catalyst would be expected to yield Benzyl 2-(o-tolyl)pyrimidine-5-carboxylate.

Table 1: Plausible Transesterification Reactions of this compound

Nucleophile (Alcohol)Expected ProductCatalyst
EthanolEthyl 2-(o-tolyl)pyrimidine-5-carboxylateAcid or Base
IsopropanolIsopropyl 2-(o-tolyl)pyrimidine-5-carboxylateAcid or Base
Benzyl alcoholBenzyl 2-(o-tolyl)pyrimidine-5-carboxylateAcid or Base

Amidation:

The reaction of this compound with amines is expected to yield the corresponding amides, which are important functional groups in medicinal chemistry. This transformation can be achieved by heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst.

The synthesis of various N-substituted pyrazine-2-carboxamides has been accomplished through the condensation of the corresponding pyrazinecarboxylic acid chlorides with substituted anilines mdpi.com. While this involves an acid chloride, direct amidation of esters is also a common synthetic route. For example, the amidation of various esters with amines has been shown to be catalyzed by niobium(V) oxide (Nb2O5) under solvent-free conditions researchgate.netresearchgate.net. Studies on the synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives also highlight the feasibility of forming amide bonds in heterocyclic systems nih.gov.

Therefore, reacting this compound with an amine like benzylamine would be expected to produce N-benzyl-2-(o-tolyl)pyrimidine-5-carboxamide. The reaction conditions would likely involve heating the reactants, possibly with a catalyst to facilitate the transformation.

Table 2: Plausible Amidation Reactions of this compound

Nucleophile (Amine)Expected Product
Ammonia2-(o-tolyl)pyrimidine-5-carboxamide
BenzylamineN-benzyl-2-(o-tolyl)pyrimidine-5-carboxamide
Piperidine(2-(o-tolyl)pyrimidin-5-yl)(piperdin-1-yl)methanone

Mechanistic Elucidation of Key Chemical Transformations

The transformations of the methyl ester group of this compound, such as hydrolysis, transesterification, and amidation, are all examples of nucleophilic acyl substitution reactions. The mechanism of these reactions is influenced by the electronic properties of the pyrimidine ring and the substituents.

The generally accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. However, computational studies have suggested that for some systems, a concerted SN2-like mechanism might be operative researchgate.netnih.gov.

General Mechanism:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., hydroxide ion for hydrolysis, an alkoxide for transesterification, or an amine for amidation) on the electrophilic carbonyl carbon of the methyl ester group. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp3 hybridized.

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and eliminating the leaving group, which in this case is the methoxide ion (CH3O-).

Influence of the 2-(o-tolyl)pyrimidine Moiety:

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron-withdrawing character has a significant impact on the reactivity of the ester group at the 5-position.

Activation of the Carbonyl Group: The electron-withdrawing nature of the pyrimidine ring increases the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This is a key factor that facilitates the transesterification and amidation reactions. Studies on the reactivity of 2-sulfonylpyrimidines have shown that electron-deficient aromatic systems can lead to a significant rate acceleration in nucleophilic substitution reactions nih.govacs.org.

Stabilization of the Tetrahedral Intermediate: The electron-withdrawing pyrimidine ring can also help to stabilize the negatively charged tetrahedral intermediate formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Advanced Spectroscopic Characterization of Methyl 2 O Tolyl Pyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. ox.ac.uk

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected signals for Methyl 2-(o-tolyl)pyrimidine-5-carboxylate are rationalized by the distinct electronic environments of the pyrimidine (B1678525) ring, the o-tolyl substituent, and the methyl ester group.

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to appear as distinct singlets in the downfield region (typically δ 8.5-9.5 ppm) due to the electron-withdrawing effect of the two nitrogen atoms. Their chemical equivalence is broken by the substitution pattern, leading to two separate signals.

o-Tolyl Protons: The four aromatic protons of the tolyl group will appear as a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm). The ortho substitution pattern leads to overlapping signals due to complex spin-spin coupling.

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to be a sharp singlet, typically around δ 3.9-4.1 ppm, due to the deshielding effect of the adjacent oxygen atom.

Tolyl Methyl Protons (-CH₃): The three protons of the tolyl's methyl group will also appear as a singlet, but further upfield (typically δ 2.3-2.6 ppm), as they are attached to a less electronegative aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4/H-6 (Pyrimidine)9.0 - 9.3Singlet1H
H-4/H-6 (Pyrimidine)8.8 - 9.1Singlet1H
H-3' to H-6' (o-tolyl)7.2 - 7.8Multiplet4H
-COOCH₃ (Ester)3.9 - 4.1Singlet3H
-CH₃ (Tolyl)2.3 - 2.6Singlet3H

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.

Pyrimidine Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region (δ 120-165 ppm). The carbon atom situated between the two nitrogens (C-2) will be the most downfield of this group.

o-Tolyl Carbons: The six carbons of the tolyl ring will also appear in the aromatic region, with the carbon directly attached to the pyrimidine ring (C-1') and the carbon bearing the methyl group (C-2') showing distinct shifts.

Ester and Tolyl Methyl Carbons: The methyl carbon of the ester group (-OCH₃) is expected around δ 50-55 ppm, while the tolyl methyl carbon (-CH₃) will be found further upfield, typically at δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
C-2, C-4, C-6 (Pyrimidine)150 - 165
C-5 (Pyrimidine)120 - 130
C-1' to C-6' (o-tolyl)125 - 140
-COOCH₃ (Ester)50 - 55
-CH₃ (Tolyl)20 - 25

2D NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the adjacent protons on the o-tolyl ring, helping to decipher the complex multiplet in the ¹H NMR spectrum. No cross-peaks would be expected for the singlet pyrimidine, ester methyl, or tolyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.eduemerypharma.com This technique would be used to definitively link each proton signal to its corresponding carbon signal. For example, it would correlate the singlet at δ ~4.0 ppm to the ester methyl carbon at δ ~52 ppm and the protons of the tolyl ring to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu HMBC is critical for connecting the different fragments of the molecule. Key expected correlations include:

A correlation between the tolyl methyl protons and the C-1', C-2', and C-3' carbons of the tolyl ring.

A correlation between the ester methyl protons and the ester carbonyl carbon (~170 ppm).

Correlations between the pyrimidine protons (H-4, H-6) and various carbons within the pyrimidine ring (C-2, C-5) and the ester carbonyl carbon.

A crucial correlation between a proton on the tolyl ring (H-6') and the C-2 carbon of the pyrimidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and substitution patterns. A key NOESY correlation would be expected between the tolyl methyl protons and the H-6' proton on the tolyl ring, confirming their spatial proximity. Another critical correlation would be observed between the H-6' proton of the tolyl ring and the H-6 proton of the pyrimidine ring, providing definitive proof of the ortho substitution and the rotational orientation of the tolyl group relative to the pyrimidine.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. msu.edu Each functional group has a characteristic absorption frequency.

The key vibrational modes for this compound would be:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected in the region of 1720-1740 cm⁻¹.

C=N and C=C Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N bonds in the pyrimidine ring and the C=C bonds in both the pyrimidine and tolyl rings.

Aromatic C-H Stretch: Absorptions appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H stretching of the aromatic rings.

Aliphatic C-H Stretch: Absorptions appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching of the methyl groups.

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Ester)1720 - 1740Strong
C=N / C=C Stretch (Aromatic)1500 - 1650Medium-Strong
C-O Stretch (Ester)1100 - 1300Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

HRMS is a technique that measures the mass of an ion with very high accuracy (typically to four or five decimal places). ufl.eduresearchgate.net This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. missouri.edu For this compound, the molecular formula is C₁₃H₁₂N₂O₂.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u x 13 = 156.000000 u

Hydrogen (¹H): 1.007825 u x 12 = 12.093900 u

Nitrogen (¹⁴N): 14.003074 u x 2 = 28.006148 u

Oxygen (¹⁶O): 15.994915 u x 2 = 31.989830 u

Calculated Exact Mass (C₁₃H₁₂N₂O₂) = 228.089878 u

An experimental HRMS measurement yielding a mass value extremely close to 228.0899 would unequivocally confirm the elemental composition of C₁₃H₁₂N₂O₂, providing powerful evidence for the identity of the compound.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry reveals a distinct fragmentation pattern that provides valuable insights into its molecular structure. The fragmentation process is influenced by the stability of the resulting ions and neutral fragments, with the pyrimidine ring and its substituents directing the cleavage pathways. nih.gov

Upon electron ionization, the molecule of this compound is expected to lose an electron to form the molecular ion (M+). The subsequent fragmentation of this molecular ion occurs through several characteristic pathways, primarily involving the ester and tolyl groups, as well as the pyrimidine core. The fragmentation of pyrimidine derivatives is often initiated by the cleavage of bonds adjacent to the heteroatoms and substituents. sapub.orgsphinxsai.com

One of the primary fragmentation pathways involves the ester group. The loss of the methoxy radical (•OCH3) from the molecular ion would result in the formation of a stable acylium ion. This is a common fragmentation pattern for methyl esters. miamioh.edu Another possibility is the loss of a neutral formaldehyde molecule (CH2O) followed by a hydrogen radical, or the loss of a formyl radical (•CHO).

The tolyl substituent also plays a significant role in the fragmentation cascade. Cleavage of the bond between the pyrimidine ring and the tolyl group can lead to the formation of a tolyl cation or a pyrimidine-centered radical cation. Furthermore, the tolyl group itself can undergo fragmentation, typically involving the loss of a hydrogen atom to form a stable benzyl-type cation, or the loss of a methyl radical.

The pyrimidine ring itself is relatively stable, but can undergo ring-opening fragmentation pathways after initial losses of substituents. sapub.org The fragmentation patterns of similar heterocyclic compounds often show the elimination of small neutral molecules such as HCN or acetylene.

A plausible fragmentation pathway for this compound is outlined below:

Formation of the Molecular Ion: The initial step is the ionization of the molecule to form the molecular ion [M]+•.

Loss of Methoxy Radical: A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH3), resulting in a prominent acylium ion peak.

Loss of the Ester Group: The entire methyl carboxylate group can be lost as a radical, leading to a significant fragment ion corresponding to the 2-(o-tolyl)pyrimidine cation.

Cleavage of the Tolyl Group: The bond between the pyrimidine ring and the tolyl group can cleave, generating either a tolyl cation or a pyrimidine radical, depending on which fragment retains the charge.

Fragmentation of the Tolyl Group: The tolyl group can lose a hydrogen atom to form a tropylium-like ion, a common and stable fragment.

Pyrimidine Ring Fission: Subsequent fragmentation events can lead to the cleavage of the pyrimidine ring, resulting in smaller charged fragments.

Fragment Ion Proposed Structure Plausible m/z
[M]+•[C13H12N2O2]+•228
[M - •OCH3]+[C12H9N2O]+197
[M - COOCH3]+[C11H9N2]+169
[C7H7]+tolyl cation91
[M - C7H7]+[C6H5N2O2]+137

Computational Chemistry and Theoretical Investigations of Methyl 2 O Tolyl Pyrimidine 5 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. dergipark.org.tr It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing medium-sized organic molecules like Methyl 2-(o-tolyl)pyrimidine-5-carboxylate. echemcom.comsamipubco.com DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with appropriate basis sets such as 6-311++G(d,p), have been shown to reliably predict molecular properties for a wide range of organic systems. irjweb.commdpi.com These studies are fundamental to understanding the molecule's intrinsic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO, LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. Visualizations of the HOMO and LUMO show their distribution across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) and tolyl rings, while the LUMO may be distributed over the electron-withdrawing carboxylate group and the pyrimidine ring.

Table 2: Representative Frontier Orbital Energies for Pyrimidine Derivatives.
ParameterTypical Energy Value (eV)Significance
HOMO Energy (EHOMO)-6.0 to -7.5 eVElectron-donating ability
LUMO Energy (ELUMO)-1.0 to -2.5 eVElectron-accepting ability
Energy Gap (ΔE)4.0 to 5.5 eVChemical stability and reactivity

Note: The values in Table 2 are typical ranges observed for similar heterocyclic compounds and serve as an illustrative guide.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO). The predicted chemical shifts are often correlated with experimental values obtained in a solvent (e.g., DMSO or CDCl₃), and a good correlation provides strong evidence for the proposed molecular structure. aimspress.com

Similarly, theoretical vibrational frequencies corresponding to an experimental infrared (IR) spectrum can be computed. These calculations help in the assignment of complex experimental spectra by linking specific vibrational modes (e.g., C=O stretch, C-H bend, ring vibrations) to particular absorption bands. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. aimspress.com

Table 3: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts.
ProtonCalculated Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
Pyrimidine-H8.908.95
Tolyl-H (aromatic)7.20 - 7.507.25 - 7.55
-OCH3 (ester)3.853.90
-CH3 (tolyl)2.402.45

Note: The data in Table 3 is hypothetical and serves to illustrate the typical correlation between calculated and experimental NMR data.

Molecular Descriptors and Their Significance

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

Topological Polar Surface Area (TPSA) and Molecular Volume

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically nitrogen and oxygen) in a molecule. It is a strong predictor of passive molecular transport through membranes and is therefore highly relevant in drug design for predicting oral bioavailability and blood-brain barrier penetration. A higher TPSA is generally associated with lower membrane permeability.

Molecular volume, the volume occupied by a molecule, is another important descriptor related to steric effects and how a molecule fits into a receptor site or interacts with other molecules. Both TPSA and molecular volume can be readily calculated from the optimized 3D structure of the molecule.

Partition Coefficient (LogP) and Its Implications for Molecular Interactions

The partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). It is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents, typically octanol and water. LogP is a critical parameter in medicinal chemistry because it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A balanced LogP value is often sought in drug design to ensure adequate solubility in both aqueous (e.g., blood) and lipid (e.g., cell membranes) environments. Computational algorithms can predict LogP values (often denoted as cLogP or ALogP), providing a rapid assessment of a molecule's lipophilicity before it is synthesized.

Table 4: Predicted Molecular Descriptors for a Molecule with the Formula of this compound.
DescriptorPredicted ValueSignificance
TPSA (Ų)~55-65 ŲPredicts membrane permeability and bioavailability.
Molecular Volume (ų)~220-240 ųRelates to steric interactions and binding.
LogP~2.5-3.5Indicates lipophilicity; affects absorption and distribution.

Note: The values in Table 4 are estimates based on the molecular structure and typical values for similar compounds.

Analysis of Hydrogen Bond Donors and Acceptors

The capacity of a molecule to form hydrogen bonds is crucial in determining its interactions within a biological system, influencing properties such as solubility and binding affinity to target proteins. An analysis of the structure of this compound reveals its potential for forming such bonds.

Hydrogen bond donors are typically atoms like nitrogen or oxygen that are covalently bonded to a hydrogen atom, while acceptors are electronegative atoms possessing lone pairs of electrons. In the case of this compound, there are no hydrogen bond donors. However, the molecule possesses several sites that can act as hydrogen bond acceptors. These include the nitrogen atoms within the pyrimidine ring and the oxygen atoms of the carboxylate group. Computational analyses of a closely related isomer, methyl 2-amino-4-(p-tolyl)pyrimidine-5-carboxylate, indicate a hydrogen bond acceptor count of 5. nih.gov Given the structural similarity, a comparable number of hydrogen bond acceptors is expected for this compound.

Table 1: Hydrogen Bond Characteristics of a Related Pyrimidine Derivative

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5

Note: Data is for the structural isomer Methyl 2-amino-4-(p-tolyl)pyrimidine-5-carboxylate and serves as an estimate.

Rotatable Bond Counts and Conformational Flexibility

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. This property influences the molecule's ability to adopt different spatial arrangements, which can be critical for its interaction with biological macromolecules. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom.

For this compound, the key rotatable bonds are those connecting the o-tolyl group to the pyrimidine ring and the carboxylate group to the pyrimidine ring. Computational analysis of the related compound, methyl 2-amino-4-(p-tolyl)pyrimidine-5-carboxylate, indicates a rotatable bond count of 3. nih.gov This suggests a moderate degree of conformational flexibility, allowing the molecule to orient its substituent groups in various ways.

Table 2: Conformational Flexibility of a Related Pyrimidine Derivative

PropertyValue
Rotatable Bond Count3

Note: Data is for the structural isomer Methyl 2-amino-4-(p-tolyl)pyrimidine-5-carboxylate and serves as an estimate.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity and intermolecular interactions. The MEP map displays regions of varying electrostatic potential on the electron density surface. These maps are valuable for identifying electrophilic and nucleophilic sites within a molecule.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling provides a powerful tool for investigating the mechanisms and pathways of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. For the synthesis and subsequent reactions of pyrimidine derivatives, computational studies can elucidate transition states, reaction intermediates, and activation energies, thereby clarifying the reaction mechanism.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, research on related pyrimidine compounds demonstrates the application of these theoretical methods. For instance, Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational frequencies of novel pyrimidine-5-carboxamides, with results showing good correlation with experimental data. These computational approaches are instrumental in understanding the synthesis of such compounds, including multicomponent reactions like the Biginelli reaction, which is often used to produce dihydropyrimidinones. Such theoretical investigations can aid in optimizing reaction conditions and predicting the feasibility of synthetic routes for compounds like this compound.

Crystallographic Analysis and Solid State Structure Determination

Single Crystal X-ray Diffraction Data Collection and Processing

Information regarding the data collection and processing for Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is not available. This section would typically detail the experimental setup, including the diffractometer used, radiation source, temperature of data collection, and the software employed for cell refinement and data reduction. Without a published crystal structure, these details remain unknown.

Determination of Molecular Conformation and Torsion Angles in the Crystalline State

The specific molecular conformation, including bond lengths, bond angles, and critical torsion angles that define the spatial arrangement of the tolyl and pyrimidine (B1678525) rings relative to each other, has not been determined. An analysis of the dihedral angle between the pyrimidine ring and the o-tolyl substituent is crucial for understanding the molecule's stereochemistry, but this information is contingent on crystallographic analysis.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A description of the crystal packing and the nature of intermolecular forces stabilizing the crystal lattice is not possible. Such an analysis would identify any present hydrogen bonds, π-π stacking interactions between aromatic rings, or other non-covalent interactions that govern the supramolecular architecture of the solid state. This information remains uncharacterized.

Polymorphism and Co-crystallization Studies (if reported for pyrimidine-5-carboxylates)

There are no specific reports on polymorphism or co-crystallization studies for this compound. While the broader class of pyrimidine-5-carboxylates and related heterocyclic compounds are subjects of such research to explore different solid-state forms with varied physicochemical properties, no studies have been specifically focused on this compound.

Applications in Organic Synthesis and Supramolecular Chemistry

Methyl 2-(o-tolyl)pyrimidine-5-carboxylate as a Versatile Synthetic Building Block

The structural features of this compound render it a valuable intermediate in organic synthesis. The pyrimidine (B1678525) ring itself is a robust aromatic system that can undergo various transformations. The methyl ester at the 5-position provides a handle for numerous chemical manipulations.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of other functional groups such as amides, acid chlorides, or other esters. This versatility allows for the introduction of diverse substituents and the extension of the molecular framework. Furthermore, the pyrimidine ring can be subjected to substitution reactions, allowing for the introduction of additional functional groups that can be used to build more complex molecular architectures.

The presence of the o-tolyl group introduces a degree of steric hindrance that can influence the regioselectivity of reactions on the pyrimidine ring, potentially leading to the formation of specific isomers that might be difficult to access through other synthetic routes. This controlled reactivity is a key aspect of its utility as a synthetic building block.

Exploration in Ligand Design for Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent potential coordination sites for metal ions. This characteristic opens up avenues for its use as a ligand in coordination chemistry. The formation of metal complexes is a cornerstone of catalysis, materials science, and bioinorganic chemistry.

The coordination behavior of this ligand would be influenced by both the electronic properties of the pyrimidine ring and the steric bulk of the o-tolyl group. The nitrogen atoms can act as monodentate or bidentate donors, depending on the metal center and reaction conditions. The ester group could also potentially participate in coordination, leading to multidentate binding modes and the formation of stable chelate complexes.

The o-tolyl group can play a crucial role in dictating the geometry and stability of the resulting metal complexes. Its steric presence can create a specific coordination environment around the metal ion, which can be exploited to fine-tune the catalytic activity or physical properties of the complex.

Potential Coordination SitePossible Coordination ModeInfluence of Substituents
Pyrimidine Nitrogen AtomsMonodentate, BidentateElectronic effects of the tolyl and carboxylate groups modify Lewis basicity.
Carboxylate OxygenMonodentate, Bidentate (Chelating)Can coordinate after hydrolysis to the carboxylate anion.
o-Tolyl GroupSteric HindranceInfluences coordination geometry and stability of the metal complex.

Integration into Complex Heterocyclic Systems and Fused Rings

Fused heterocyclic ring systems are prevalent in pharmaceuticals and functional materials. This compound can serve as a precursor for the synthesis of more complex, polycyclic architectures. The reactivity of the pyrimidine ring and the carboxylate function can be harnessed to construct fused rings.

For instance, the carboxylate group can be transformed into a reactive intermediate that can participate in intramolecular cyclization reactions with a suitably positioned functional group on the pyrimidine ring or an adjacent substituent. This strategy could lead to the formation of pyrimido-fused heterocycles, a class of compounds known for their diverse biological activities.

Moreover, the pyrimidine ring itself can participate in cycloaddition reactions or be activated for annulation reactions, providing pathways to novel fused systems. The specific reaction conditions and the nature of the reacting partners would determine the structure of the resulting polycyclic compound. The synthesis of such complex heterocyclic systems is a significant area of research in organic chemistry.

Potential Role in Supramolecular Assemblies and Material Science Precursors

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The aromatic nature of the pyrimidine and tolyl rings in this compound makes it a candidate for participating in π-π stacking interactions, a key driving force in the formation of supramolecular structures.

Furthermore, after hydrolysis of the ester to a carboxylic acid, the molecule can engage in hydrogen bonding, another fundamental non-covalent interaction. The combination of hydrogen bonding and π-π stacking could lead to the formation of extended networks, such as tapes, sheets, or three-dimensional frameworks. The ability to form such ordered structures is crucial for the development of new materials with tailored properties, including liquid crystals, porous materials, and sensors.

The design of molecules that can self-assemble into predictable and functional superstructures is a major goal in materials science. The specific geometry and electronic properties of this compound suggest its potential as a valuable precursor for the development of novel supramolecular materials.

Future Research Directions for Methyl 2 O Tolyl Pyrimidine 5 Carboxylate

Development of Enantioselective Synthetic Routes

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While the structure of Methyl 2-(o-tolyl)pyrimidine-5-carboxylate itself is achiral, the introduction of chiral centers into its derivatives could unlock novel biological activities. Future research will likely focus on developing enantioselective methods to produce such chiral analogues.

A promising approach involves the use of chiral catalysts in the synthesis process. For instance, an enantioselective sulfa-Michael-cyclization reaction, which has been successfully used for synthesizing pharmacologically active 1,5-benzothiazepines, could be adapted. nih.gov This would involve reacting a suitable prochiral precursor with a chiral N,N'-dioxide/metal complex, such as Yb(OTf)₃, to achieve high enantioselectivity. nih.gov The development of such methods would provide access to a new library of chiral pyrimidine-based compounds for biological screening.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of the pyrimidine (B1678525) core is a well-established field, yet there is continuous demand for more efficient, sustainable, and versatile methods. Future research on this compound will benefit from the exploration of novel reaction pathways and advanced catalytic systems that offer milder conditions, higher yields, and broader substrate scope.

Recent advancements in catalysis have demonstrated the efficacy of various transition metals in pyrimidine synthesis. acs.orgorganic-chemistry.org For example, iridium-catalyzed [3+1+1+1] four-component cycloadditions have been used to synthesize polysubstituted pyrimidines from amidines and alcohols. mdpi.com Similarly, nickel(II)-pincer complexes have proven effective for the dehydrogenative annulation of alcohols to form pyrimidine derivatives. acs.org Copper-catalyzed cyclization of ketones with nitriles and [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles also represent viable and economical routes. organic-chemistry.org The application of these modern catalytic systems to the synthesis of this compound and its analogues could lead to more atom-economical and environmentally benign processes.

Catalytic SystemReaction TypePotential Advantages
Iridium-Pincer Complexes [3+1+1+1] Four-Component CycloadditionHigh regioselectivity, broad substrate scope. mdpi.com
Nickel(II)-NNO Pincer Complexes Acceptorless Dehydrogenative Annulation (ADA)Use of simple alcohols, generation of H₂O and H₂ as byproducts. acs.org
Copper (Cu)-Catalysis [3+3] Annulation / CyclizationFacile, general, and economical synthesis from readily available materials. organic-chemistry.org
Zinc Chloride (ZnCl₂) Three-Component CouplingSingle-step synthesis from enamines or methyl ketones. organic-chemistry.org
Base Catalysis (e.g., Alumina) Microwave-Assisted SynthesisReduced reaction times, solvent-free conditions, enhanced yields. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and identifying key intermediates. Future studies on the synthesis of this compound should incorporate advanced in situ spectroscopic techniques to monitor the reaction in real-time.

Ultrafast multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, has been successfully employed to analyze complex organic reactions, including pyrimidine formation. acs.orgnih.gov This technique allows for the collection of thousands of 2D NMR datasets over the course of a reaction, providing detailed structural and dynamic information about transient intermediates that cannot be identified through standard 1D NMR experiments. acs.orgnih.gov By applying real-time 2D HSQC NMR and other multidimensional techniques, researchers can confirm postulated intermediates and potentially uncover new ones in the formation of the target pyrimidine. acs.org Complementary techniques like Fourier-transform infrared (FTIR) spectroscopy can also provide real-time data on the consumption of reactants and formation of products. oup.com

Deeper Integration of High-Throughput Experimentation and Data Science in Pyrimidine Research

The fields of high-throughput experimentation (HTE) and data science are revolutionizing chemical research by accelerating the pace of discovery and optimization. youtube.com For a compound like this compound, these technologies offer a powerful platform for exploring its chemical space and uncovering new derivatives with desired properties.

HTE, which utilizes multi-well plates to run numerous reactions in parallel, can be used to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the target compound. youtube.com This approach is also ideal for generating large libraries of derivatives for biological or materials screening. youtube.com

In parallel, data-driven machine learning, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to analyze the large datasets generated by HTE. mdpi.comresearchgate.netresearchgate.net QSAR models can correlate the structural features of pyrimidine derivatives with their biological activity, helping to predict the properties of new, unsynthesized compounds. mdpi.comresearchgate.net This integration of HTE and data science creates a "self-driving lab" feedback loop, where experimental results inform computational models, which in turn guide the design of the next set of experiments, significantly shortening the discovery timeline. youtube.comnews-medical.net

Computational Design of Pyrimidine-Based Scaffolds with Tunable Properties

Computational chemistry provides powerful tools for the in silico design of molecules with specific, tailored properties. nih.govmdpi.com Future research on this compound should leverage these computational methods to design novel scaffolds with tunable electronic, steric, and pharmacokinetic properties.

Techniques such as molecular docking can predict how pyrimidine derivatives might bind to biological targets like enzymes or receptors, guiding the design of potential therapeutic agents. nih.govnih.gov For example, studies have used docking to design dihydropyrimidine (B8664642) scaffolds as potential lipoxygenase inhibitors. nih.gov Furthermore, 3D-QSAR and pharmacophore mapping can identify the key structural features responsible for a compound's activity, enabling the optimization of lead compounds. mdpi.com Density Functional Theory (DFT) calculations can be used to predict molecular properties such as the energy of frontier molecular orbitals and the molecular electrostatic potential, providing insights into the reactivity and intermolecular interactions of designed molecules. nih.gov By applying these computational tools, researchers can rationally design the next generation of pyrimidine-based compounds derived from the this compound scaffold for a wide range of applications, from medicine to materials science. tandfonline.com

Q & A

Q. What are the common synthetic routes for Methyl 2-(o-tolyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling o-tolyl groups to the pyrimidine ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For esterification, methyl ester formation is achieved using thionyl chloride (SOCl₂) in methanol or coupling agents like EDCI/HOBt. Key steps include:

  • Intermediate Preparation: React 2-chloropyrimidine-5-carboxylic acid with o-tolylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Esterification: Treat the carboxylic acid intermediate with SOCl₂ in methanol to form the methyl ester .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux vs. RT) and catalyst loading to improve yield. For sensitive intermediates, use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry and purity. For example, the o-tolyl group’s aromatic protons appear as multiplets in δ 7.2–7.5 ppm, while the methyl ester resonates as a singlet near δ 3.9 ppm .
  • HRMS: Validate molecular weight (e.g., [M+Na]+ peak) with <2 ppm error .
  • Elemental Analysis: Ensure stoichiometric C/H/N ratios (e.g., C: ~65%, H: ~4.5%, N: ~8.5%) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., substituent orientation) for crystalline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the ester group .
  • Handling: Use anhydrous solvents (e.g., dry DCM, THF) during synthesis. For hygroscopic batches, pre-dry using molecular sieves .

Advanced Research Questions

Q. How does the o-tolyl substituent influence regioselectivity in pyrimidine ring substitution reactions?

Methodological Answer: The steric bulk of the o-tolyl group directs electrophilic substitution to the less hindered C4 position. Computational modeling (DFT) can predict reactivity:

  • Steric Maps: Generate using software like Gaussian to visualize hindered regions .
  • Experimental Validation: Compare reaction outcomes with meta- or para-substituted analogs. For example, o-tolyl derivatives show reduced yields in C5 halogenation due to steric clashes .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation: Replicate experiments under reported conditions. For NMR discrepancies (e.g., shifting peaks), check solvent (DMSO-d6 vs. CDCl₃) and concentration effects .
  • Isotopic Labeling: Use 13C-labeled intermediates to assign ambiguous signals .
  • Collaborative Studies: Share samples with independent labs to verify reproducibility .

Q. What computational methods are suitable for predicting the compound’s reactivity or interactions?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on RXR agonist analogs .
  • MD Simulations: Simulate solvent effects (e.g., water vs. DMSO) on stability with GROMACS .
  • QSAR Models: Corate substituent electronic parameters (Hammett σ) with reaction rates to design derivatives .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Protection/Deprotection: Use Boc or Fmoc groups for amine intermediates to prevent side reactions .
  • Flow Chemistry: Minimize exposure to air/moisture by conducting steps in continuous flow reactors .
  • Workup Optimization: For acid-sensitive intermediates, replace aqueous quenching with solid-phase extraction (e.g., silica cartridges) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.